molecular formula C15H19ClN2O3S B2758719 N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448066-24-7

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2758719
CAS No.: 1448066-24-7
M. Wt: 342.84
InChI Key: LFDIVXHRRPEMQV-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a methoxytetrahydrothiophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorobenzyl intermediate.

    Synthesis of the Methoxytetrahydrothiophenyl Intermediate: Separately, 3-methoxytetrahydrothiophene is synthesized through the reaction of tetrahydrothiophene with methanol in the presence of an acid catalyst.

    Coupling Reaction: The chlorobenzyl intermediate is then reacted with the methoxytetrahydrothiophenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Products may include the corresponding amine derivatives.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and methoxytetrahydrothiophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the oxalamide moiety may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorobenzyl)-N2-(methyl)oxalamide: Lacks the methoxytetrahydrothiophenyl group, potentially altering its biological activity and chemical properties.

    N1-(4-methoxybenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide: Substitutes the chlorobenzyl group with a methoxybenzyl group, which may affect its reactivity and interactions with biological targets.

Uniqueness

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorobenzyl and a methoxytetrahydrothiophenyl group distinguishes it from other oxalamide derivatives, potentially offering unique interactions in biological systems and novel applications in materials science.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDIVXHRRPEMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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